Cytotoxic Activity in MCF-7 Breast Cancer Cells: Ortho-Nitro Phenylurea vs. Unsubstituted Phenylurea
3,3-Dimethyl-1-(2-nitrophenyl)urea exhibits measurable cytotoxicity against the human breast cancer cell line MCF-7, with an IC50 value of approximately 5 µM . In contrast, the unsubstituted parent compound phenylurea (CAS 64-10-8) has been documented as biologically inactive in similar screening assays . This differential activity demonstrates that the ortho-nitro substitution on the phenyl ring is a critical determinant of the observed cytotoxic effect.
| Evidence Dimension | Cytotoxicity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | IC50 ≈ 5 µM |
| Comparator Or Baseline | Unsubstituted phenylurea (CAS 64-10-8) |
| Quantified Difference | Inactive vs. IC50 ≈ 5 µM |
| Conditions | Human breast cancer cells (MCF-7) in vitro; cell viability assay; concentrations above 10 µM produced significant reduction |
Why This Matters
This quantitative difference in cytotoxic potency provides a clear rationale for selecting the nitro-substituted compound over unsubstituted phenylurea in anticancer screening campaigns or SAR studies, as the parent compound would yield false-negative results.
